Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-({[(4-benzylpiperazin-1-yl)carbonothioyl]sulfanyl}methyl)pyrimidine-5-carboxylate
Description
ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
Molecular Formula |
C27H28N6O2S3 |
|---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-benzylpiperazine-1-carbothioyl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H28N6O2S3/c1-2-35-24(34)20-16-28-25(31-26-30-21-10-6-7-11-23(21)38-26)29-22(20)18-37-27(36)33-14-12-32(13-15-33)17-19-8-4-3-5-9-19/h3-11,16H,2,12-15,17-18H2,1H3,(H,28,29,30,31) |
InChI Key |
KNAPXFVVJTYORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC(=S)N2CCN(CC2)CC3=CC=CC=C3)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling through various reaction mechanisms such as nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE
- **3-ETHYL-1-(2-{2-[2-(3-ETHYL-3H-BENZIMIDAZOL-1-IUM-1-YL)ETHOXY]ETHOXY}ETHYL)-3H-BENZIMIDAZOL-1-IUM BIS [3-((2Z)-2-{(2E)-2-ETHYL-3-[5-METHOXY-1-(3-SULFONATOPROPYL)THIENO[2,3-E][1,3]BENZOTHIAZOL-1-IUM-2-YL]-2-PROPENYLIDENE}-5-METHYL-1,3-BENZOTHIAZOL-3-YL)-1-PROPANESULFONATE]
Uniqueness
ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
